molecular formula C15H22N2O6S B7879815 1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid

1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid

Cat. No.: B7879815
M. Wt: 358.4 g/mol
InChI Key: PCVBUZRNZLIWHA-UHFFFAOYSA-N
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Description

1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. It boasts a unique structure that combines both pyrrole and piperidine moieties, making it a versatile candidate for a range of synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the ethoxycarbonyl and dimethyl groups. Finally, the piperidine ring is introduced, and the sulfonyl group is attached.

Industrial Production Methods: In an industrial setting, large-scale synthesis might involve the use of catalysts and optimized reaction conditions to maximize yield and efficiency. Techniques like continuous flow reactors could be employed to enhance the production rate while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Its functional groups allow for a wide range of chemical manipulations, making it a valuable intermediate in organic synthesis.

Common Reagents and Conditions: Typical reagents used include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often vary based on the desired outcome but generally include standard temperatures and pressures for organic reactions.

Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, modified at the sulfonyl, ethoxycarbonyl, or piperidine sites. These derivatives can possess varying chemical properties, useful in further applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop new materials.

Biology and Medicine: In biological and medical research, this compound might be explored for its potential as a pharmaceutical agent. The presence of both pyrrole and piperidine rings suggests possible bioactivity, which could be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound could be used in the development of new materials with specific chemical properties, such as enhanced stability or reactivity. Its diverse reactivity profile makes it a candidate for various applications in material science.

Mechanism of Action

The mechanism by which 1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. Typically, these targets could be enzymes or receptors in biological systems, where the compound may inhibit or activate particular pathways.

Comparison with Similar Compounds

When compared with similar compounds, such as other pyrrole or piperidine derivatives, 1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid stands out due to its unique combination of functional groups. This combination offers distinct chemical properties that may not be present in other similar molecules.

List of Similar Compounds

  • 1-(pyrrol-2-ylsulfonyl)piperidine

  • 1-(pyrrol-3-ylsulfonyl)piperidine

  • 1-(ethoxycarbonylpyrrol-2-yl)piperidine

  • 1-(dimethylpyrrol-2-yl)piperidine

How’s that for a dive into the world of this compound?

Properties

IUPAC Name

1-[(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S/c1-4-23-15(20)12-9(2)16-10(3)13(12)24(21,22)17-7-5-11(6-8-17)14(18)19/h11,16H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVBUZRNZLIWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1S(=O)(=O)N2CCC(CC2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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